Cas no 2228823-81-0 (3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol)

3-(3-Methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 3-methyl-1,2-oxazol-5-ylmethyl group. This structure combines the reactivity of an oxazole ring with the versatility of a pyrrolidine scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both hydroxyl and oxazole functionalities enhances its potential for further derivatization, enabling applications in the synthesis of bioactive molecules. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties, while the rigid oxazole moiety may improve target binding affinity. The compound is particularly useful in the development of CNS-targeting agents and enzyme inhibitors.
3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol structure
2228823-81-0 structure
Product name:3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol
CAS No:2228823-81-0
MF:C9H14N2O2
MW:182.219662189484
CID:5888939
PubChem ID:165763581

3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol
    • 3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
    • 2228823-81-0
    • EN300-1788668
    • Inchi: 1S/C9H14N2O2/c1-7-4-8(13-11-7)5-9(12)2-3-10-6-9/h4,10,12H,2-3,5-6H2,1H3
    • InChI Key: JUFZDWDLFVZMIT-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CC(C)=NO2)CNCC1

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 58.3Ų

3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1788668-1.0g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
1g
$1286.0 2023-06-02
Enamine
EN300-1788668-10.0g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
10g
$5528.0 2023-06-02
Enamine
EN300-1788668-5.0g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
5g
$3728.0 2023-06-02
Enamine
EN300-1788668-1g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
1g
$1286.0 2023-09-19
Enamine
EN300-1788668-5g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
5g
$3728.0 2023-09-19
Enamine
EN300-1788668-10g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
10g
$5528.0 2023-09-19
Enamine
EN300-1788668-2.5g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
2.5g
$2520.0 2023-09-19
Enamine
EN300-1788668-0.5g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
0.5g
$1234.0 2023-09-19
Enamine
EN300-1788668-0.1g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
0.1g
$1131.0 2023-09-19
Enamine
EN300-1788668-0.25g
3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-ol
2228823-81-0
0.25g
$1183.0 2023-09-19

Additional information on 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol

Research Briefing on 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol (CAS: 2228823-81-0) in Chemical Biology and Pharmaceutical Applications

The compound 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol (CAS: 2228823-81-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol as a versatile scaffold in medicinal chemistry. Its pyrrolidin-3-ol core, coupled with the 3-methyl-1,2-oxazole moiety, offers opportunities for structural modifications, enabling the development of novel bioactive compounds. Researchers have explored its potential as a building block for kinase inhibitors and GPCR modulators, with promising results in preclinical models.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in targeting specific protein-protein interactions (PPIs) involved in inflammatory pathways. The research team utilized structure-activity relationship (SAR) studies to optimize the molecule's binding affinity, achieving a 15-fold improvement in potency compared to earlier analogs. These findings suggest potential applications in treating autoimmune disorders.

In the context of central nervous system (CNS) drug development, 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol has shown remarkable blood-brain barrier permeability in rodent models. This property, combined with its favorable pharmacokinetic profile, positions it as a promising candidate for neurodegenerative disease therapeutics. Current research focuses on its potential as a dual-acting agent for Alzheimer's disease, targeting both amyloid aggregation and tau phosphorylation pathways.

The synthetic accessibility of this compound has also been a subject of recent investigation. A novel asymmetric synthesis route published in Organic Letters (2024) achieved 92% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement significantly enhances the compound's utility in chiral drug development programs.

Ongoing clinical investigations are evaluating derivatives of 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol as potential anticancer agents. Preliminary data from Phase I trials indicate good tolerability and evidence of target engagement in solid tumors. The compound's ability to modulate epigenetic regulators appears particularly promising for combination therapies with existing oncology drugs.

From a safety perspective, comprehensive toxicology studies have demonstrated favorable characteristics, with no significant off-target effects observed at therapeutic doses. However, researchers note the need for further investigation into potential drug-drug interactions, particularly with cytochrome P450 substrates.

The pharmaceutical industry has shown growing interest in this chemical entity, with several patents filed in 2023-2024 covering novel formulations and prodrug approaches. These developments suggest that 3-(3-methyl-1,2-oxazol-5-yl)methylpyrrolidin-3-ol may soon transition from a research tool to clinical candidate status in multiple therapeutic areas.

Future research directions include exploration of the compound's utility in targeted protein degradation strategies and its potential as a molecular glue in PROTAC design. The unique spatial arrangement of its functional groups offers distinct advantages for these emerging therapeutic modalities.

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